molecular formula C17H22N4OS B11963803 5-Cyclohexyl-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

5-Cyclohexyl-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11963803
M. Wt: 330.4 g/mol
InChI Key: YHYDTWDUSXRFQC-LDADJPATSA-N
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Description

5-Cyclohexyl-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclohexyl group, an ethoxybenzylidene moiety, and a thiol group attached to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the Ethoxybenzylidene Moiety: This step involves the condensation of an ethoxybenzaldehyde with an amine group on the triazole ring.

    Attachment of the Thiol Group: The thiol group is introduced through a thiolation reaction, often using thiourea as a reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced to modify the ethoxybenzylidene moiety.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenated compounds and strong bases like sodium hydride are often used.

Major Products

    Oxidation: Formation of disulfides.

    Reduction: Formation of reduced ethoxybenzylidene derivatives.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

5-Cyclohexyl-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring can interact with metal ions, affecting metalloproteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    4-((4-Ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Lacks the cyclohexyl group.

    5-Cyclohexyl-4-amino-4H-1,2,4-triazole-3-thiol: Lacks the ethoxybenzylidene moiety.

Uniqueness

5-Cyclohexyl-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to the combination of its cyclohexyl group, ethoxybenzylidene moiety, and thiol group, which confer specific chemical properties and biological activities not found in similar compounds.

Properties

Molecular Formula

C17H22N4OS

Molecular Weight

330.4 g/mol

IUPAC Name

3-cyclohexyl-4-[(E)-(4-ethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H22N4OS/c1-2-22-15-10-8-13(9-11-15)12-18-21-16(19-20-17(21)23)14-6-4-3-5-7-14/h8-12,14H,2-7H2,1H3,(H,20,23)/b18-12+

InChI Key

YHYDTWDUSXRFQC-LDADJPATSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3CCCCC3

Canonical SMILES

CCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3CCCCC3

solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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